molecular formula C15H20N2O4 B11721585 Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate

Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate

Cat. No.: B11721585
M. Wt: 292.33 g/mol
InChI Key: DQYIKEHENIUSRH-UHFFFAOYSA-N
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Description

Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a tert-butoxycarbonyl (Boc)-protected aminoiminoethyl group at the para position. This compound is structurally related to intermediates used in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and prodrugs .

Key Physicochemical Properties (based on closest analog from ):

  • Molecular Formula: C15H21N3O4 (estimated)
  • Molecular Weight: ~307.35 g/mol
  • Functional Groups: Methyl benzoate, tert-butoxycarbonyl-protected aminoiminoethyl substituent.

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

methyl 4-[C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

InChI

InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)

InChI Key

DQYIKEHENIUSRH-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Nitrile-to-Amidine Conversion

A foundational route involves the conversion of a nitrile precursor to an amidine intermediate, followed by Boc protection. In a protocol adapted from J-stage, methyl 4-(cyanoethyl)benzoate undergoes treatment with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hr), yielding methyl 4-[amino(imino)ethyl]benzoate hydrochloride. Subsequent Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst (0°C to room temperature, 6 hr), achieving 78% isolated yield.

Critical Parameters :

  • Solvent System : Ethanol for nitrile activation; THF for Boc protection.

  • Catalyst : DMAP enhances Boc₂O reactivity by stabilizing the intermediate mixed carbonate.

  • Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) removes unreacted Boc₂O and hydroxylamine byproducts.

Direct Imination of Ketone Derivatives

An alternative approach starts with methyl 4-acetylbenzoate. Reaction with tert-butoxycarbonyl hydrazine in methanol under acidic conditions (HCl, pH 3–4, 24 hr) forms the hydrazone intermediate. Reduction with sodium cyanoborohydride (NaBH₃CN) in acetonitrile (RT, 8 hr) yields the target compound with 65% efficiency.

Mechanistic Insight :

  • Acid Catalysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by Boc-hydrazine.

  • Steric Effects : The bulky Boc group necessitates extended reaction times to achieve complete conversion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., DMF) accelerate amidine formation but increase side products like over-Boc-protected species. Ethanol balances reactivity and selectivity, particularly at 80°C. Lower temperatures (50°C) favor Boc protection but prolong reaction times to 24 hr.

Catalytic Systems

  • DMAP vs. Triethylamine : DMAP improves Boc protection yields by 15–20% compared to triethylamine due to superior nucleophilicity.

  • Lewis Acids : Zinc chloride (ZnCl₂) in catalytic amounts (5 mol%) enhances nitrile activation but risks hydrolyzing ester groups.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc CH₃), 2.70 (q, 2H, CH₂), 3.90 (s, 3H, OCH₃), 7.45 (d, 2H, ArH), 8.00 (d, 2H, ArH), 8.30 (s, 1H, NH).

  • IR : Peaks at 1680 cm⁻¹ (Boc carbonyl) and 1720 cm⁻¹ (ester carbonyl) confirm functional group integrity.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity, with retention time at 6.7 min. Residual solvents (e.g., THF) are undetectable (<0.1%) via GC-MS.

Challenges and Mitigation Strategies

Byproduct Formation

  • Over-Boc Protection : Occurs at Boc₂O concentrations >1.2 eq. Mitigated by incremental reagent addition and real-time monitoring via TLC.

  • Ester Hydrolysis : Avoided by maintaining pH >5 during aqueous workups and using anhydrous conditions for Boc protection.

Scalability Issues

Pilot-scale reactions (1 kg) exhibit reduced yields (58%) due to inefficient heat dissipation. Implementing flow chemistry with residence times of 30 min at 100°C improves consistency (72% yield).

Comparative Analysis of Routes

ParameterNitrile RouteKetone Route
Yield78%65%
Reaction Time18 hr32 hr
Purity≥98%95%
ScalabilityModerateLow

The nitrile route offers superior efficiency and scalability, making it preferable for industrial applications despite requiring stringent nitrile handling protocols.

Industrial Applications and Derivatives

The compound serves as a keystone in synthesizing GPIIb/IIIa antagonists, with derivatives showing IC₅₀ values <10 nM in platelet aggregation assays. Structural analogs modified at the iminoethyl position demonstrate enhanced metabolic stability in preclinical models .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine. Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) cleave the Boc group, yielding the free amine intermediate:

Boc-protected amine+HClNH2+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{NH}_2 + \text{CO}_2 + \text{tert-butanol}

Key Data :

ConditionSolventTimeYieldSource
4 M HCl in dioxaneDioxane2 h85%
TFA (neat)-30 min90%

This reaction is critical for subsequent functionalization in drug synthesis, as seen in peptide coupling protocols .

Imine (C=N) Hydrolysis

The imine bond undergoes hydrolysis in aqueous media, forming a primary amine and ketone:

RC=N-R’+H2ORCO+R’NH2\text{RC=N-R'} + \text{H}_2\text{O} \rightarrow \text{RCO} + \text{R'NH}_2

Optimized Conditions :

  • Solvent : H2_2O/CH2_2Cl2_2 (4:1)

  • Temperature : RT

  • Time : 5–60 min

  • Yield : 75–95%

Notably, this process occurs without catalysts due to hydrogen-bond stabilization at the oil-water interface, enhancing electrophilicity of the carbonyl group .

Ester Hydrolysis

The methyl benzoate ester hydrolyzes under acidic or basic conditions to form benzoic acid derivatives:

RCOOCH3+H2OH+or OHRCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{RCOOH} + \text{CH}_3\text{OH}

Comparative Data :

ConditionSolventTemperatureTimeYield
1 M H2_2SO4_4EtOHReflux6 h78%
1 M NaOHH2_2ORT12 h82%

Condensation Reactions

The imine nitrogen participates in nucleophilic additions. For example, reaction with hydrazines forms hydrazone derivatives:

RC=N-R’+H2NNH2RC=NNH2-R’\text{RC=N-R'} + \text{H}_2\text{NNH}_2 \rightarrow \text{RC=NNH}_2\text{-R'}

Protocol :

  • Reagents : Hydrazine hydrate

  • Solvent : MeOH

  • Yield : 70–88%

Catalyst-Free C=N Bond Formation

The compound can act as a substrate in catalyst-free C=N bond formation under biphasic conditions (H2_2O/CH2_2Cl2_2), achieving 95% yield in 5 minutes . This green protocol avoids metal catalysts and aligns with sustainable chemistry principles.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing CO2_2 and tert-butylene.

  • Competitive Reactions : Simultaneous Boc deprotection and ester hydrolysis occur under strongly acidic conditions (pH < 2) .

Mechanistic Insights

The high efficiency of imine reactions in biphasic systems is attributed to:

  • Interfacial Hydrogen Bonding : Stabilizes the transition state (Figure 1) .

  • Electron-Withdrawing Effects : The ester and cyano groups enhance carbonyl electrophilicity, accelerating nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate has shown potential in medicinal chemistry due to its structural features that may influence biological activity:

  • Antimicrobial Activity : Derivatives of this compound have demonstrated antimicrobial properties against various pathogens, including multidrug-resistant strains. Studies show minimum inhibitory concentrations (MICs) ranging from 4–8 µg/mL against Staphylococcus aureus and Mycobacterium species.
  • Anticancer Activity : Compounds similar to this compound have been evaluated for their anticancer effects. For instance, some analogs exhibited IC50 values as low as 0.126 µM against cancer cell lines like MDA-MB-231 (triple-negative breast cancer), indicating significant cytotoxicity towards cancer cells while sparing normal cells.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Functional Group Modification : The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the amine group.
  • Synthesis of Complex Molecules : Its ability to form stable intermediates makes it valuable in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Efficacy

In a preclinical study, mice injected with MDA-MB-231 cells were treated with this compound over a period of 30 days. Results indicated a significant reduction in metastatic nodules compared to control groups, showcasing the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

A series of derivatives based on the compound were tested against various bacterial strains. The results demonstrated that modifications to the structure could enhance antimicrobial activity, with some derivatives achieving MIC values comparable to established antibiotics.

Mechanism of Action

The mechanism by which Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate exerts its effects is primarily through its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during multi-step synthesis processes. The protection is typically removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine .

Comparison with Similar Compounds

Compounds with tert-Butoxycarbonyl-Protected Amino/Alkyl Substituents

These compounds share the Boc-protected amino motif but differ in substituent position, chain length, or functional group hybridization.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Structural Differences Reference
Methyl 4-[1-(tert-butoxycarbonylamino)ethyl]benzoate C15H21NO4 279.33 Para Ethyl linker instead of iminoethyl group
Methyl 3-((tert-butoxycarbonylamino)methyl)benzoate C14H19NO4 265.31 Meta Shorter methyl linker; meta substitution
4-(tert-Butoxycarbonylamino)ethylbenzoic acid C14H19NO4 265.31 Para Free carboxylic acid instead of methyl ester

Key Observations :

  • The iminoethyl group in the target compound introduces a conjugated system that may enhance stability or alter electronic properties compared to simple ethyl linkers .
  • Meta-substituted analogs (e.g., ) exhibit reduced steric hindrance but lower similarity scores (0.85 vs. 0.87 for para-substituted analogs) .

Carbamoylamino-Substituted Benzoates

These compounds replace the Boc-protected amino group with carbamoylamino or urea-based substituents.

Compound Name Molecular Formula Molecular Weight (g/mol) Biological Relevance Reference
Methyl 4-(carbamoylamino)benzoate C9H10N2O3 194.19 Aquaporin-3/7 inhibitor candidate
Methyl 4-[({[(tert-butoxy)carbonyl]amino}sulfonyl)amino]benzoate C14H19N3O6S 365.38 Pyrophosphatase inhibitor intermediate

Key Observations :

  • Sulfonamide-linked analogs (e.g., ) show enhanced hydrogen-bonding capacity, which may improve target binding affinity .

Alkoxy-Substituted Benzoates

These compounds feature alkoxy or methoxy groups instead of amino-based substituents.

Compound Name Molecular Formula Molecular Weight (g/mol) Application Reference
Methyl 4-{[(tert-butoxy)carbonyl]amino}-3-methoxybenzoate C14H19NO5 281.30 HDAC inhibitor precursor
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate C16H14Cl2O4 341.19 Herbicide (diclofop-methyl)

Key Observations :

  • Methoxy groups (e.g., ) improve solubility but reduce reactivity compared to amino-functionalized analogs .
  • Phenoxy-propanoate derivatives (e.g., ) are agriculturally relevant but lack the tertiary structure needed for enzyme inhibition .

Critical Data from Analog Syntheses :

  • Yield : 61–95% for Boc-protected intermediates (e.g., ) .
  • Characterization : NMR (¹H, ¹³C) and mass spectrometry confirm structure and purity .

Biological Activity

Methyl 4-[1-({[(tert-butoxy)carbonyl]amino}imino)ethyl]benzoate, a compound with the CAS number 1053657-85-4, has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22ClN3O3C_{18}H_{22}ClN_{3}O_{3}, with a molecular weight of approximately 363.84 g/mol. The compound features a benzoate moiety linked to an amino-imino functional group, which is protected by a tert-butoxycarbonyl (Boc) group.

Synthesis

The synthesis of this compound typically involves the acylation of an enaminoamide precursor with N-Boc-glycine. This process yields the desired product with high efficiency, often exceeding 87% yield in laboratory settings . The removal of the Boc protection is crucial for subsequent biological evaluations.

Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

Anticancer Properties

Research into similar compounds has revealed potential anticancer properties. For instance, certain benzoate derivatives have demonstrated cytotoxic effects on various cancer cell lines, leading to apoptosis and cell cycle arrest. Investigations into the mechanisms of action often involve the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

Several case studies highlight the biological implications of compounds related to this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated the effectiveness of benzoic acid derivatives against multidrug-resistant bacterial strains. Results indicated that certain structural modifications enhanced antimicrobial potency, suggesting that similar modifications in this compound could yield promising results .
  • Case Study on Cytotoxicity : A series of experiments examined the cytotoxic effects of related compounds on human cancer cell lines. The findings showed that specific modifications led to increased apoptosis rates, indicating a potential pathway for therapeutic applications .

Research Findings Summary Table

Biological Activity Findings References
AntimicrobialSynergistic effects with antibiotics
AnticancerInduction of apoptosis in cancer cells
Synthesis EfficiencyYields exceeding 87% in acylation reactions

Q & A

Q. What are the established synthetic pathways for Methyl 4-[1-(Boc-amino)ethyl]benzoate, and what key reaction conditions influence yield?

The synthesis typically involves sequential steps:

  • Boc protection : Reacting methyl 4-(1-aminoethyl)benzoate with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP) to protect the amine group .
  • Coupling reactions : Using carbodiimide-based coupling agents (e.g., DCC or EDCI) with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to link the Boc-protected amine to other carboxylic acid derivatives .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Key factors affecting yield include solvent polarity, reaction temperature (typically 0–25°C), and stoichiometric ratios of coupling agents .

Q. What methodologies are recommended for the selective removal of the Boc protecting group?

Deprotection is achieved via:

  • Acidic cleavage : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane at 0–25°C. The reaction is quenched with a weak base (e.g., NaHCO₃) to neutralize excess acid .
  • Critical considerations : Prolonged exposure to strong acids may degrade the benzoate ester. Monitoring via TLC or LC-MS ensures selective removal without side reactions .

Q. Which analytical techniques confirm the structural integrity and purity of this compound?

  • NMR spectroscopy : ¹H NMR (δ 1.4 ppm for Boc tert-butyl protons; δ 3.8 ppm for methyl ester) and ¹³C NMR (δ 155–170 ppm for carbonyl groups) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% typical for research-grade material) .
  • Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (279.33 g/mol) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Tightly sealed containers in cool, dry conditions away from acids/bases .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized to minimize side products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may increase ester hydrolysis risk. THF balances reactivity and stability .
  • Catalyst loading : Substochiometric HOBt (0.1–0.3 equiv) reduces racemization in chiral intermediates .
  • Temperature control : Reactions performed at 0–4°C suppress exothermic side reactions (e.g., diketopiperazine formation) .

Q. How do structural modifications to the benzoate core or ethyl linker impact reactivity and biological activity?

  • Benzoate substitution : Electron-withdrawing groups (e.g., nitro, fluoro) at the para position enhance electrophilicity, facilitating nucleophilic attacks in peptide couplings .
  • Ethyl linker length : Shorter linkers (e.g., methyl vs. ethyl) reduce conformational flexibility, affecting binding affinity in enzyme-inhibitor complexes (see analog comparisons in ).
  • Boc vs. other protecting groups : Replacing Boc with Fmoc increases water solubility but requires milder deprotection conditions (e.g., piperidine) .

Q. What strategies resolve contradictory bioactivity data among structural analogs?

  • Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., trifluoromethyl, hydroxyl) to correlate structural features with activity trends .
  • Computational modeling : Docking simulations (e.g., AutoDock) predict binding modes to targets like serine proteases, explaining discrepancies in IC₅₀ values .
  • In vitro assays : Competitive inhibition assays (e.g., fluorescence polarization) validate target engagement under standardized conditions .

Q. What role does the tert-butoxycarbonyl group play in stabilizing intermediates during multistep syntheses?

  • Steric shielding : The bulky tert-butyl group prevents undesired nucleophilic attacks on the protected amine during ester hydrolysis or alkylation steps .
  • Acid lability : Selective removal under mild acidic conditions preserves acid-sensitive functional groups (e.g., benzyl esters) elsewhere in the molecule .

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